molecular formula C20H20N4O3S B2749171 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207028-79-2

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2749171
CAS No.: 1207028-79-2
M. Wt: 396.47
InChI Key: OMFOPASNSWZTSD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Furan-2-carbonyl compounds can undergo a variety of reactions. For example, they can react with nitrogen nucleophiles to form a series of heterocycles . The reactivity of this compound could be further influenced by the other functional groups present.

Scientific Research Applications

Synthesis and Reactivity

The compound is part of a broader category of molecules that have been synthesized for various purposes, including understanding their reactivity with other chemical entities. For instance, research on similar furan derivatives has explored their synthesis methods and potential reactivity. Studies have shown the synthesis of related compounds through processes involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by reactions that produce thioamides and other derivatives through oxidation and electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017). These methodologies provide a foundational understanding of how similar compounds can be synthesized and manipulated for desired properties.

Pharmacological Potential

Compounds with structural similarities to the specified molecule have been explored for their pharmacological properties, particularly focusing on their potential as therapeutic agents. For example, derivatives of tetrahydroisoquinoline have been synthesized and evaluated for their analgesic, anti-inflammatory, and psychotropic activities, showing that specific structural modifications can enhance these properties (Zablotskaya et al., 2013). Such studies suggest that N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide could potentially be modified or studied further to evaluate its utility in pharmacological applications.

Antimicrobial and Anticancer Research

Research has also explored the antimicrobial and anticancer activities of furan derivatives, which are structurally related to the compound . These studies aim to identify novel therapeutic agents with lower toxicity and enhanced efficacy against various pathogens and cancer cell lines (Abdelhamid et al., 2019). The potential for these compounds to serve as the basis for the development of new drugs underscores the importance of understanding their synthesis, reactivity, and biological activities.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-2-4-16-18(28-23-22-16)19(25)21-15-7-6-13-8-9-24(12-14(13)11-15)20(26)17-5-3-10-27-17/h3,5-7,10-11H,2,4,8-9,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFOPASNSWZTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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